
methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and benzamido groups, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-bromo-2-aminobenzoic acid with 2-bromobenzoyl chloride to form 2-(2-bromobenzamido)-5-bromobenzoic acid. This intermediate is then reacted with phenylmethylamine and methyl chloroacetate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate involves its interaction with specific molecular targets. The bromine atoms and benzamido groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- 2-bromo-4-methoxy-3-methylbenzene diazonium chloride
- Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate
Uniqueness
Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate is unique due to its specific combination of bromine atoms and benzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
methyl 2-[[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Br2N2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSRDXYURFOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B2824659.png)
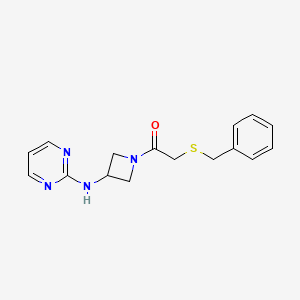
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
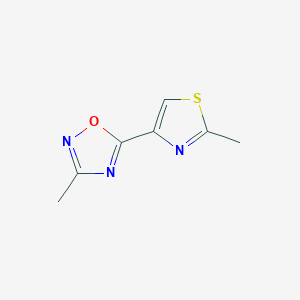
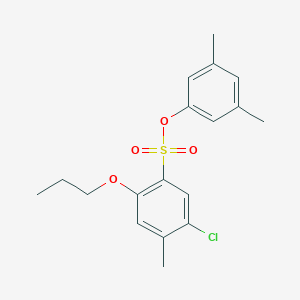
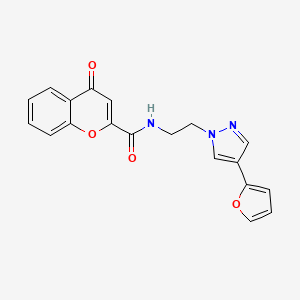
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)

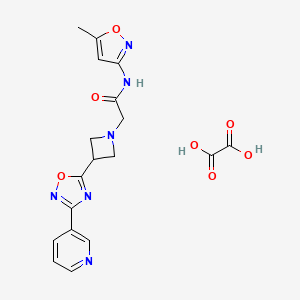
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide](/img/structure/B2824673.png)
![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)

![N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2824680.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824681.png)
